molecular formula C13H21N3O8S B12828327 S-Lactoylglutathione CAS No. 25138-66-3

S-Lactoylglutathione

Cat. No.: B12828327
CAS No.: 25138-66-3
M. Wt: 379.39 g/mol
InChI Key: VDYDCVUWILIYQF-ALKRTJFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

S-Lactoylglutathione (SLG) is a peptide compound derived from glutathione, playing a critical role in various biological processes, particularly in detoxification and cellular metabolism. This article delves into the biological activity of SLG, highlighting its enzymatic functions, effects on cellular health, and potential therapeutic applications.

This compound is classified as an oligopeptide, consisting of glutathione conjugated with a lactoyl group. It exists across all living organisms, indicating its fundamental biological importance. The compound can be synthesized endogenously through the action of lactoylglutathione lyase, which catalyzes the conversion of methylglyoxal—a toxic byproduct of glycolysis—into SLG .

Biological Functions

Detoxification Mechanism
SLG is primarily involved in detoxifying methylglyoxal, which can be detrimental to cellular integrity. Studies have shown that SLG formation is significantly increased in response to methylglyoxal exposure, suggesting a protective mechanism against glycolytic stress. The enzyme lactoylglutathione lyase plays a pivotal role in this process by facilitating the conversion of methylglyoxal into SLG, thereby mitigating its cytotoxic effects .

Cellular Growth Inhibition
Research indicates that SLG can inhibit the growth of certain cancer cells. For instance, a study demonstrated that SLG led to apoptosis in human leukemia cells by interfering with de novo pyrimidine synthesis pathways . This suggests that SLG may have potential as a chemotherapeutic agent, particularly in targeting malignancies characterized by elevated levels of methylglyoxal.

Table 1: Key Studies on this compound

Study ReferenceFocus AreaFindings
Leukemia ResearchSLG inhibited cell growth via apoptosis induction.
Methylglyoxal DetoxificationIncreased SLG levels correlated with reduced cytotoxicity from methylglyoxal.
ChemosensitivityLower serum levels of SLG associated with enhanced chemosensitivity in cancer patients.

Case Study: Chemosensitivity in Cancer Patients

A clinical study assessed the serum levels of SLG in patients undergoing neoadjuvant chemotherapy. The results indicated that lower levels of SLG were associated with increased chemosensitivity to treatment regimens involving oxaliplatin and cisplatin . This finding underscores the potential for SLG as a biomarker for predicting therapeutic responses in cancer treatments.

Metabolic Role and Implications

This compound is also involved in various metabolic pathways beyond detoxification. It participates in pyruvate metabolism and can be hydrolyzed back into glutathione and D-lactic acid through specific enzymatic actions . This reversible nature highlights its role in maintaining cellular redox balance and energy metabolism.

Properties

CAS No.

25138-66-3

Molecular Formula

C13H21N3O8S

Molecular Weight

379.39 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6?,7-,8-/m0/s1

InChI Key

VDYDCVUWILIYQF-ALKRTJFJSA-N

Isomeric SMILES

CC(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.